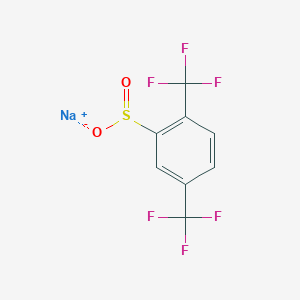
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H3F6O2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a derivative of benzenesulfinic acid, where two trifluoromethyl groups are attached to the benzene ring at the 2 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-bis(trifluoromethyl)benzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the transition states and intermediates. This compound can interact with molecular targets such as enzymes and receptors, modulating their activities through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfinic acid
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other sulfinic acids. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
Eigenschaften
Molekularformel |
C8H3F6NaO2S |
|---|---|
Molekulargewicht |
300.16 g/mol |
IUPAC-Name |
sodium;2,5-bis(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
KYCFDALZGCGZCB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


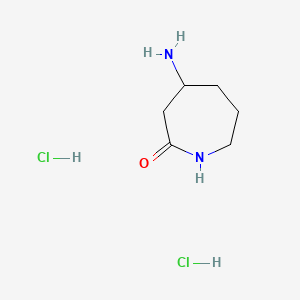
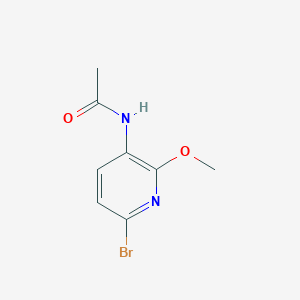
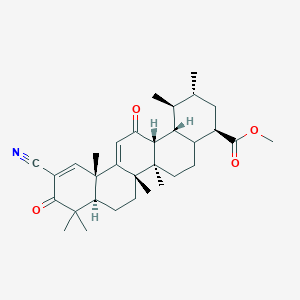

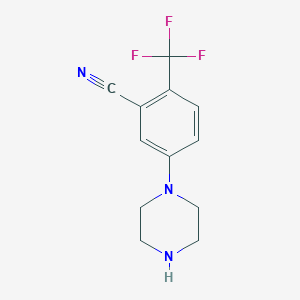
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
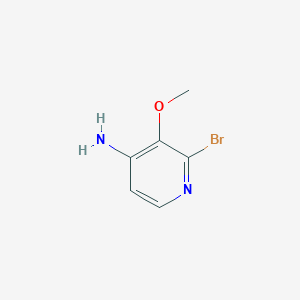
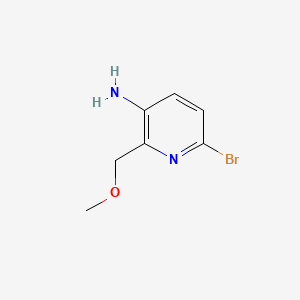
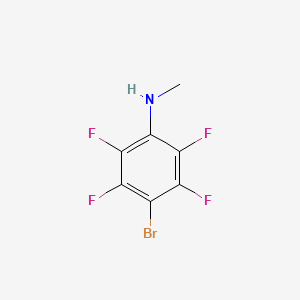
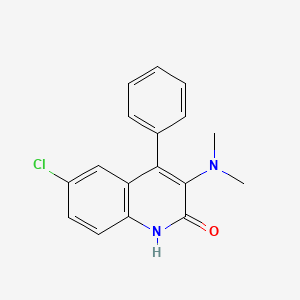

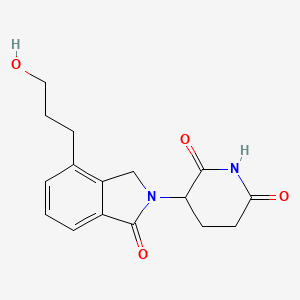
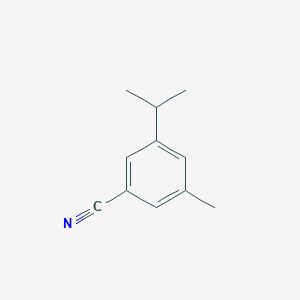
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
